molecular formula C11H13BrN2O2 B1407096 N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine CAS No. 1555637-55-2

N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine

Cat. No.: B1407096
CAS No.: 1555637-55-2
M. Wt: 285.14 g/mol
InChI Key: BYRVAJYAVFFGQX-UHFFFAOYSA-N
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Description

N-[(5-Bromo-2-nitrophenyl)methyl]cyclobutanamine is a small organic molecule featuring a cyclobutanamine moiety linked via a methylene bridge to a substituted aromatic ring. The aromatic ring contains a bromine atom at the 5-position and a nitro group (-NO₂) at the 2-position. This structure combines an electron-withdrawing nitro group and a bromine substituent, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c12-9-4-5-11(14(15)16)8(6-9)7-13-10-2-1-3-10/h4-6,10,13H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRVAJYAVFFGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine typically involves a multi-step process. One common method includes the bromination of 2-nitrotoluene to form 5-bromo-2-nitrotoluene, followed by a nucleophilic substitution reaction with cyclobutanamine. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, ethanol.

    Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products Formed

    Reduction: Formation of N-[(5-amino-2-nitrophenyl)methyl]cyclobutanamine.

    Substitution: Formation of N-[(5-hydroxy-2-nitrophenyl)methyl]cyclobutanamine.

    Coupling: Formation of biaryl compounds with extended aromatic systems.

Scientific Research Applications

N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine with related compounds in terms of structural features, physicochemical properties, and biological activity.

Substituent Effects on the Aromatic Ring
Compound Name Substituents on Aromatic Ring Key Structural Features Molecular Weight (g/mol) CAS Number
This compound 5-Br, 2-NO₂ Nitro (electron-withdrawing), Br (halogen) ~285.18 (calculated) Not explicitly listed
N-[(5-Bromo-2-methylphenyl)methyl]cyclobutanamine (RK156720) 5-Br, 2-CH₃ Methyl (electron-donating), Br 254.18 1525706-58-4
N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine 4-Br, 3-F, N-methyl Fluoro (electron-withdrawing), Br, N-methyl 272.16 1251209-10-5
N-[(2,4-Difluorophenyl)methyl]cyclobutanamine 2-F, 4-F Two fluorine substituents 197.23 1250017-40-3

Key Observations :

  • Electron-withdrawing vs. This could influence receptor binding in biological systems but may reduce lipophilicity .
  • Halogen effects : Bromine’s bulky size and polarizability may improve binding to hydrophobic pockets in proteins, as seen in antiviral and HIF-1 inhibitory compounds .
Cyclobutanamine vs. Other Amine Moieties
Compound Name Amine Group Biological Activity Notes Synthesis Yield (%)
This compound Cyclobutanamine Hypothesized enhanced target engagement due to ring strain Not reported
N-((2,2-Dimethyl-2H-chromen-6-yl)methyl)cyclobutanamine (9h) Cyclobutanamine High yield (90%); validated via NMR/HRMS 90
N-((2,2-Dimethyl-2H-chromen-6-yl)methyl)cyclopentanamine (9i) Cyclopentanamine Lower metabolic stability vs. cyclobutanamine Not isolated
Propan-2-amine derivatives Secondary amine (propan-2-amine) Optimized for solubility and HIF-1 inhibition Not reported

Key Observations :

  • Ring strain in cyclobutanamine : The cyclobutanamine moiety’s ring strain may enhance binding affinity to biological targets compared to larger rings (e.g., cyclopentanamine) .
  • Metabolic stability : Cyclobutanamine derivatives may exhibit better metabolic stability than propan-2-amine analogs, though solubility can be a trade-off .
Physicochemical and Pharmacokinetic Properties
Property This compound N-[(5-Bromo-2-methylphenyl)methyl]cyclobutanamine Propan-2-amine analogs
LogP (predicted) ~2.5–3.0 (moderate lipophilicity) ~3.0–3.5 (higher due to methyl group) 1.5–2.0 (optimized)
Aqueous solubility Likely low (nitro group increases polarity) Low (methyl reduces polarity) High (propan-2-amine enhances solubility)
Metabolic stability Expected moderate (nitro group may slow oxidation) Moderate (bromine may hinder metabolism) High (propan-2-amine stable)

Key Observations :

  • The nitro group in the target compound may improve metabolic stability by resisting oxidative degradation, a common pathway for alkylamines .
  • Bromine’s presence could reduce CYP-mediated metabolism, as seen in other halogenated compounds .

Biological Activity

N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine is a compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H13BrN2O2C_{11}H_{13}BrN_{2}O_{2} and a molecular weight of 285.13 g/mol. The compound features a cyclobutanamine core with a brominated nitrophenyl substituent, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination : 2-nitrotoluene is brominated to yield 5-bromo-2-nitrotoluene.
  • Nucleophilic Substitution : The brominated product undergoes a nucleophilic substitution with cyclobutanamine in the presence of solvents like dichloromethane or ethanol, often using palladium on carbon as a catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to anti-inflammatory or anticancer effects.
  • Receptor Binding : The presence of the bromine and nitro groups allows for hydrogen bonding and electrostatic interactions with target receptors, influencing their activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The nitro group can be reduced to an amine, which may enhance the compound's interaction with bacterial enzymes, disrupting their function and leading to cell death.

Anticancer Activity

Studies have shown that derivatives of nitrophenyl compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

  • Anticancer Research : A study involving structurally similar compounds demonstrated that nitro-substituted phenyl groups could effectively inhibit cancer cell growth in vitro. The study found that these compounds induced apoptosis through caspase activation pathways.
  • Enzyme Interaction Studies : Another investigation focused on the interaction of similar compounds with bacterial enzymes. Results indicated that these compounds could significantly reduce enzyme activity, suggesting potential applications as antibacterial agents.

Comparative Analysis

CompoundBiological ActivityMechanism of Action
This compoundAntimicrobial, anticancerEnzyme inhibition, receptor binding
5-Bromo-2-nitrotolueneModerate antimicrobialDisruption of bacterial enzyme function
2-NitroanilineAnticancer (in vitro)Induction of apoptosis via caspase pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine
Reactant of Route 2
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N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine

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